molecular formula C33H44O16 B2611851 Arctigenin 4'-O-beta-gentiobioside CAS No. 41682-24-0

Arctigenin 4'-O-beta-gentiobioside

Cat. No.: B2611851
CAS No.: 41682-24-0
M. Wt: 696.699
InChI Key: FEQSYBHDHIPRKS-LRGISACTSA-N
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Description

Structural Elucidation and Spectroscopic Characterization

Arctigenin 4'-O-β-gentiobioside (CAS 41682-24-0) is a lignan glycoside characterized by a dibenzylbutyrolactone aglycone core and a gentiobioside (6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) moiety. The molecular formula is C₃₃H₄₄O₁₆, with a molecular weight of 696.69 g/mol. Its structure was first elucidated through isolation from Trachelospermum asiaticum var. intermedium and confirmed via ¹H-NMR and HPLC.

The aglycone portion features a 4'-hydroxy-3,3',4-trimethoxy-lignan-olide core, while the glycosidic component consists of two β-D-glucopyranosyl units linked via a 1→6 glycosidic bond. Key spectroscopic data include:

  • ¹H-NMR : Signals corresponding to aromatic protons (δ 6.5–7.0 ppm), methoxy groups (δ 3.8–3.9 ppm), and anomeric protons (δ 4.2–5.2 ppm).
  • HPLC : Purity ≥98% under standard analytical conditions.

Table 1: Key Spectroscopic and Physicochemical Data

Property Value/Description Source
Molecular formula C₃₃H₄₄O₁₆
Molecular weight 696.69 g/mol
Appearance White to off-white powder
Solubility DMSO, methanol, ethanol, chloroform
Melting point Not reported
HPLC purity ≥98%

Comparative Analysis with Related Lignan Glycosides

Arctigenin 4'-O-β-gentiobioside distinguishes itself from other lignan glycosides through its unique substitution pattern and glycosylation site. Below is a comparative analysis with structurally related compounds:

Table 2: Structural Comparison with Related Lignan Glycosides

Compound Core Structure Glycosylation Site Methoxy Groups
Arctigenin 4'-O-β-gentiobioside 4'-Hydroxy-3,3',4-trimethoxy-lignan-olide 4'-O-gentiobioside 3,3',4
Matairesinol 4'-O-β-gentiobioside 4'-Hydroxy-3,3'-dimethoxy-lignan-olide 4'-O-gentiobioside 3,3'
Trachelogenin 4'-O-β-gentiobioside 4',8'-Dihydroxy-3,3',4-trimethoxy-lignan-olide 4'-O-gentiobioside 3,3',4
Nortrachelogenin 4'-O-β-gentiobioside 4'-Hydroxy-3,3'-dimethoxy-lignan-olide 4'-O-gentiobioside 3,3'

Key Differences :

  • Methoxy Substitution : Arctigenin 4'-O-β-gentiobioside has an additional methoxy group at position C-4 compared to matairesinol derivatives.
  • Hydroxylation : Unlike trachelogenin derivatives, it lacks a hydroxyl group at position C-8'.
  • Glycosylation : The gentiobioside moiety (a disaccharide) distinguishes it from monoglucosyl derivatives like arctiin.

Solubility Profile and Stability Under Physiological Conditions

Arctigenin 4'-O-β-gentiobioside exhibits moderate solubility in organic solvents but limited aqueous solubility.

Table 3: Solubility in Common Solvents

Solvent Solubility Source
DMSO High
Methanol Moderate
Ethanol Moderate
Chloroform High
PBS (pH 7.4) Low (<0.5 mg/mL)

Stability :

  • Storage : Stable when stored at -20°C in desiccated conditions, protected from light.
  • Degradation : No explicit data on physiological stability, but glycosidic bonds are generally susceptible to enzymatic hydrolysis.

Properties

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3/t17-,18+,23+,24+,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQSYBHDHIPRKS-QWNZGVGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Arctigenin 4’-O-beta-gentiobioside can be synthesized through the extraction from natural sources such as Trachelospermum jasminoides. The extraction process typically involves the use of solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) to isolate the compound from the plant material .

Industrial Production Methods

Industrial production of Arctigenin 4’-O-beta-gentiobioside involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Arctigenin 4’-O-beta-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Arctigenin 4'-O-beta-gentiobioside exhibits several notable biological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress by scavenging free radicals. This activity is attributed to its phenolic structure, which is known for antioxidant effects .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha. These findings suggest its potential in managing chronic inflammatory conditions .
  • Neuroprotective Potential : Preliminary studies suggest that this compound may protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease by promoting neuronal survival and reducing oxidative damage .
  • Anti-cancer Properties : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis in vitro. However, further in vivo studies are required to establish its efficacy in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
NeuroprotectiveProtection against neurodegeneration
Anti-cancerInhibition of cancer cell proliferation

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds.

Mechanism of Action

Arctigenin 4’-O-beta-gentiobioside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Arctigenin 4'-O-beta-gentiobioside belongs to a family of lignan glycosides with shared structural motifs but varying aglycones and sugar attachments. Key analogues include:

Structural and Molecular Comparisons

Compound Name Aglycone Core Glycosylation Site Molecular Formula Molecular Weight (g/mol) Natural Source
This compound Arctigenin 4'-OH C₃₃H₄₄O₁₆ 696.69 Trachelospermum jasminoides
Matairesinol 4'-O-beta-gentiobioside Matairesinol 4'-OH C₃₂H₄₂O₁₆ 682.25 Caulis Trachelospermi
Trachelogenin 4'-O-beta-gentiobioside Trachelogenin 4'-OH C₃₃H₄₄O₁₇ 712.70 Trachelospermum jasminoides
Arctiin (Arctigenin 8-O-glucoside) Arctigenin 8-OH C₂₇H₃₄O₁₁ 534.55 Arctium lappa

Key Structural Differences :

  • Aglycone variations: Matairesinol lacks the methoxy groups present in arctigenin, while trachelogenin has a hydroxyl group instead of a methoxy at the C-3 position .
  • Glycosylation position : Arctiin is glycosylated at the 8-OH position, unlike the 4'-OH in this compound, leading to divergent solubility and receptor interactions .

Pharmacokinetic and Bioactivity Differences

Pharmacokinetics
Compound GI Absorption BBB Permeability P-glycoprotein Substrate Elimination Half-Life (t₁/₂β)
This compound Low No data Yes Not reported
Arctigenin (aglycone) Moderate Yes No 3.16 h (piglets)
Matairesinol High* No data No data 6–8 h (rodents)

Note: Glycosylation reduces GI absorption compared to aglycones, as seen in this compound versus arctigenin .

Bioactivity
Compound Key Bioactivities Mechanism of Action
This compound Anti-inflammatory (iNOS inhibition ), potential metabolic regulation Binds to iNOS active site via hydrogen bonding
Trachelogenin 4'-O-beta-gentiobioside Anti-inflammatory, neuroprotective Modulates NF-κB and MAPK pathways
Arctigenin Antiviral, glucose uptake enhancement Binds estrogen receptors (IC₅₀: 7.9 × 10⁻⁴ M)

Structure-Activity Relationships (SAR) :

  • The gentiobiose moiety in this compound increases water solubility but reduces membrane permeability, limiting its bioavailability .
  • Aglycone modifications : Replacement of methoxy groups with chlorine (e.g., in synthetic analogues) enhances glucose uptake activity in L6 myotubes .

Metabolic and Stability Profiles

  • This compound is likely hydrolyzed in the gut to release arctigenin, which undergoes hepatic metabolism via demethylation to active metabolites like dihydroxyenterolactone (DHENL) .
  • In contrast, trachelogenin 4'-O-beta-gentiobioside shows higher metabolic stability due to its hydroxyl-rich aglycone, which resists rapid demethylation .

Biological Activity

Arctigenin 4'-O-beta-gentiobioside is a natural compound derived from the plant Arctium lappa (greater burdock), recognized for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and case studies, to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

  • Chemical Structure : this compound is a dibenzylbutyrolactone lignan with the molecular formula C33H44O16C_{33}H_{44}O_{16} and a molecular weight of approximately 696.69 g/mol.
  • CAS Number : 41682-24-0

Pharmacological Activities

This compound exhibits a range of pharmacological activities, including:

  • Antitumor Activity :
    • Studies have shown that arctigenin effectively inhibits the growth of various cancer cell lines, particularly under nutrient-deprived conditions. It selectively induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .
    • In vivo studies demonstrated that arctigenin significantly suppressed tumor growth in nude mice models, particularly against pancreatic cancer (PANC-1) cells .
  • Anti-inflammatory Effects :
    • Arctigenin has been identified as a selective inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in modulating inflammation. The compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced inflammatory responses in human peripheral blood mononuclear cells (PBMCs) and murine RAW264.7 cells .
    • It also inhibits nuclear factor-kappa B (NF-κB) activation, further contributing to its anti-inflammatory properties .
  • Antioxidant Activity :
    • Research indicates that arctigenin enhances antioxidant capacity, reducing reactive oxygen species (ROS) production in various cell types . This property is particularly beneficial in conditions associated with oxidative stress.
  • Neuroprotective Effects :
    • The compound demonstrates potential neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
  • Metabolic Regulation :
    • Arctigenin has been shown to activate AMP-activated protein kinase (AMPK), which plays a vital role in energy metabolism and may help in managing metabolic disorders like type 2 diabetes .

The biological effects of arctigenin are mediated through several molecular pathways:

  • Inhibition of Akt Pathway : Arctigenin blocks glucose starvation-induced activation of Akt, a key player in cancer cell survival under nutrient deprivation .
  • Suppression of STAT3 Signaling : The compound inhibits both constitutive and IL-6-induced phosphorylation of STAT3, enhancing chemosensitivity to drugs like cisplatin in cancer cells .
  • Modulation of cAMP Levels : By inhibiting PDE4, arctigenin increases cAMP levels, leading to downstream effects on inflammatory signaling pathways .

Case Studies

  • Cancer Treatment :
    • A study found that arctigenin significantly enhanced the efficacy of cisplatin in treating resistant cancer cell lines by modulating the STAT3 pathway. This suggests its potential as an adjunct therapy in chemotherapeutic regimens .
  • Inflammatory Diseases :
    • In an experimental murine model of psoriasis, topical application of arctigenin reduced inflammation and improved skin lesions by decreasing inflammatory cell adhesion and chemotaxis .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInduces apoptosis in nutrient-deprived cancer cells
Anti-inflammatoryInhibits PDE4 and NF-κB; increases cAMP levels
AntioxidantReduces ROS production
NeuroprotectiveProtects neurons from inflammation
Metabolic RegulationActivates AMPK for energy metabolism

Q & A

Q. How should conflicting results between in silico predictions and experimental data for this compound’s targets be addressed?

  • Methodological Answer : Reconcile discrepancies by:
  • Molecular docking : Use multiple software (AutoDock Vina, Schrödinger) to cross-validate binding affinities.
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to identify overrepresented pathways in omics data .

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